2-Methyl-1-{[2-(trifluoromethyl)phenyl]methyl}piperazine
Description
2-Methyl-1-{[2-(trifluoromethyl)phenyl]methyl}piperazine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a trifluoromethyl group, which is often incorporated into molecules to enhance their pharmacokinetic properties and biological activity .
Properties
IUPAC Name |
2-methyl-1-[[2-(trifluoromethyl)phenyl]methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2/c1-10-8-17-6-7-18(10)9-11-4-2-3-5-12(11)13(14,15)16/h2-5,10,17H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZRVCWDFGFMEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-{[2-(trifluoromethyl)phenyl]methyl}piperazine typically involves the alkylation of 1-[3-(trifluoromethyl)phenyl]piperazine with appropriate alkylating agents. One common method includes the use of 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one as the alkylating agent . The reaction is usually carried out under basic conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar alkylation reactions. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-{[2-(trifluoromethyl)phenyl]methyl}piperazine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
2-Methyl-1-{[2-(trifluoromethyl)phenyl]methyl}piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its pharmacokinetic properties.
Industry: Used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-Methyl-1-{[2-(trifluoromethyl)phenyl]methyl}piperazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially affecting various pathways and processes within the cell. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-[3-(trifluoromethyl)phenyl]piperazine: A precursor in the synthesis of 2-Methyl-1-{[2-(trifluoromethyl)phenyl]methyl}piperazine.
2-Methylpiperazine: A simpler piperazine derivative without the trifluoromethyl group.
1-{[2-(trifluoromethyl)phenyl]methyl}piperazine: A similar compound lacking the methyl group at the 2-position.
Uniqueness
2-Methyl-1-{[2-(trifluoromethyl)phenyl]methyl}piperazine is unique due to the presence of both the methyl and trifluoromethyl groups. These groups enhance its pharmacokinetic properties and biological activity, making it a valuable compound for various scientific and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
